

A Technical Guide to 2-Bromobutan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobutan-1-ol

Cat. No.: B1282357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobutan-1-ol**, a versatile bifunctional synthetic intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications in organic and medicinal chemistry.

Chemical Identification

Identifier	Value
IUPAC Name	2-bromobutan-1-ol[1][2]
CAS Number	24068-63-1[1][2]
Molecular Formula	C4H9BrO[1][2]
Canonical SMILES	CCC(CO)Br[1][2]
InChI Key	LMEOVPMTQBNCFK-UHFFFAOYSA-N[1][2]

Physicochemical and Computed Properties

The following table summarizes key physical and computed properties of **2-Bromobutan-1-ol**.

Property	Value
Molecular Weight	153.02 g/mol [2] [3]
Monoisotopic Mass	151.98368 Da [2] [3]
XLogP3	1.3 [2] [3]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Topological Polar Surface Area	20.2 Å ² [2] [3]
Heavy Atom Count	6

Synthesis of 2-Bromobutan-1-ol

A common laboratory-scale synthesis of a related compound, 2-bromobutane from 2-butanol, involves a nucleophilic substitution reaction where the hydroxyl group is protonated to form a good leaving group, followed by the attack of a bromide ion. While a specific protocol for **2-Bromobutan-1-ol** is not detailed in the provided search results, a representative procedure can be adapted from the synthesis of similar bromoalkanes.

Experimental Protocol: Synthesis of 2-Bromobutane from 2-Butanol (Illustrative)

This protocol for synthesizing 2-bromobutane from 2-butanol demonstrates the principles that would apply to the synthesis of related bromohydrins.[\[4\]](#)

Materials:

- 2-Butanol
- Ammonium bromide (or Sodium bromide)
- Concentrated sulfuric acid

- Water
- Drying agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

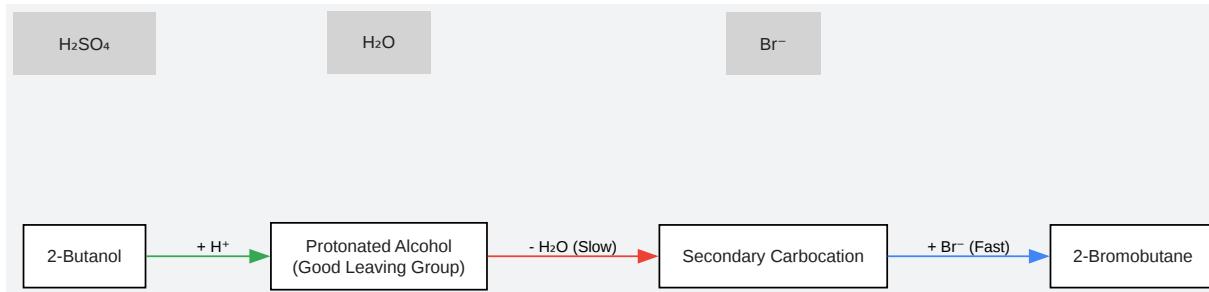
Procedure:

- In a round-bottom flask, combine 2-butanol and ammonium bromide.[4]
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling. The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4]
- The bromide ion, generated from ammonium bromide and sulfuric acid, then acts as a nucleophile.[4]
- In the rate-determining step, water is expelled to form a carbocation, which is then attacked by the bromide ion.[4]
- Set up the apparatus for distillation and heat the mixture to distill the crude 2-bromobutane product.[4]
- Wash the distillate in a separatory funnel with water to remove any remaining acid and unreacted alcohol.
- Separate the organic layer and dry it over an anhydrous drying agent.
- Perform a final distillation to purify the 2-bromobutane.[4]

Chemical Reactivity and Applications

2-Bromobutan-1-ol is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a hydroxyl group and a bromine atom.[1]

Key Reactions:


- Nucleophilic Substitution: The bromine atom serves as an effective leaving group, allowing for reactions with various nucleophiles to introduce new functional groups.[1] For instance, reaction with amines can yield amino alcohols.
- Elimination Reactions: Treatment with a strong base can lead to the elimination of HBr, forming an alkene.[1]
- Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Applications in Research:

- Pharmaceutical Intermediates: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]
- Medicinal Chemistry: Studies have indicated potential cytotoxic effects of **2-Bromobutan-1-ol** against various cancer cell lines, suggesting it as a candidate for further investigation as a potential anticancer agent.[1] It has also demonstrated antibacterial properties.[1]

Signaling Pathways and Experimental Workflows

The synthesis of 2-bromobutane, a related alkyl halide, provides a clear example of an SN1 reaction mechanism. This pathway is fundamental in organic chemistry and is relevant to the synthesis and reactivity of **2-Bromobutan-1-ol**.

[Click to download full resolution via product page](#)

Caption: SN1 reaction mechanism for the synthesis of 2-bromobutane.

Safety and Handling

2-Bromobutan-1-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed^[2]
- H315: Causes skin irritation^[2]
- H319: Causes serious eye irritation^[2]
- H335: May cause respiratory irritation^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobutan-1-ol CAS 24068-63-1|C4H9BrO [benchchem.com]
- 2. 2-Bromobutan-1-ol | C4H9BrO | CID 13398829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-bromobutan-1-ol | C4H9BrO | CID 71402380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromobutan-1-ol: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282357#cas-number-and-iupac-name-for-2-bromobutan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com